molecular formula C15H15NO2 B3009156 N-Methyl-N-(naphthalen-2-ylmethyl)oxirane-2-carboxamide CAS No. 2411287-88-0

N-Methyl-N-(naphthalen-2-ylmethyl)oxirane-2-carboxamide

Cat. No.: B3009156
CAS No.: 2411287-88-0
M. Wt: 241.29
InChI Key: PSEKVFGLJHCCEK-UHFFFAOYSA-N
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Description

N-Methyl-N-(naphthalen-2-ylmethyl)oxirane-2-carboxamide is a synthetic organic compound with a complex structure that includes a naphthalene ring, an oxirane ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(naphthalen-2-ylmethyl)oxirane-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of naphthalene-2-carboxylic acid with methylamine to form N-methyl-naphthalen-2-carboxamide. This intermediate is then reacted with epichlorohydrin under basic conditions to introduce the oxirane ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(naphthalen-2-ylmethyl)oxirane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oxirane derivatives.

Scientific Research Applications

N-Methyl-N-(naphthalen-2-ylmethyl)oxirane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-(naphthalen-2-ylmethyl)oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites on proteins and DNA, leading to modifications that can affect biological functions. The naphthalene ring may also interact with hydrophobic regions of biomolecules, influencing their structure and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(naphthalen-2-ylmethyl)aniline
  • N-Methyl-N-(naphthalen-2-ylmethyl)oxolane-2-carboxamide

Uniqueness

N-Methyl-N-(naphthalen-2-ylmethyl)oxirane-2-carboxamide is unique due to the presence of both an oxirane ring and a naphthalene ring in its structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

N-methyl-N-(naphthalen-2-ylmethyl)oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(15(17)14-10-18-14)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEKVFGLJHCCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=CC=CC=C2C=C1)C(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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